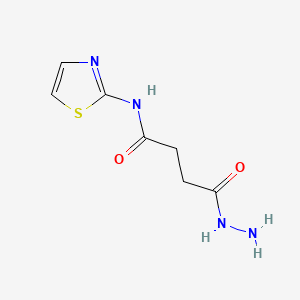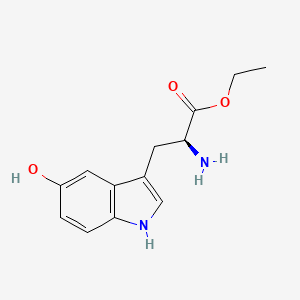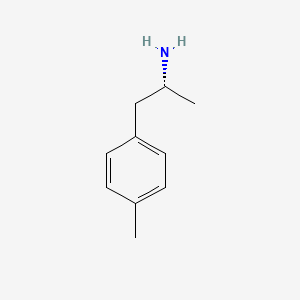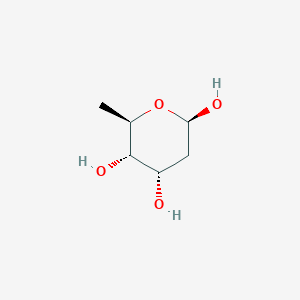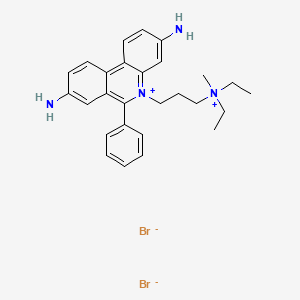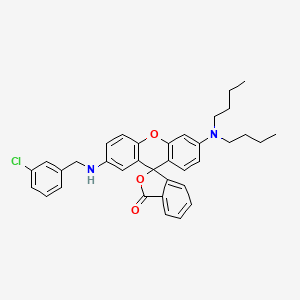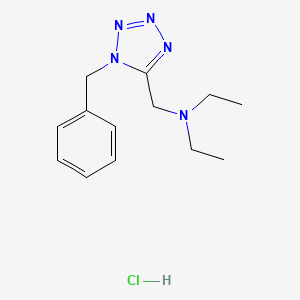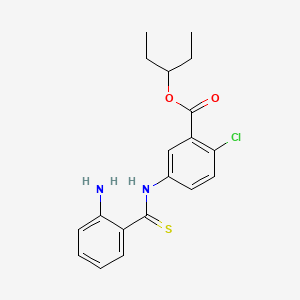
Disodium 2',2'''-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and inks. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-1,3-phenylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,1-phenylene to form the azo compound. This reaction is carried out in an alkaline medium to ensure the stability of the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonate groups, enhancing the compound’s solubility in water.
Final Coupling: The sulfonated azo compound is then coupled with 6-methyl(2,6’-bibenzothiazole) to form the final product.
Industrial Production Methods
In industrial settings, the production of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups and aromatic rings play a crucial role in this process by stabilizing the electronic structure and allowing for efficient light absorption.
類似化合物との比較
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.
Disodium 6,6’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(4-sulfonate): A structurally similar compound with different sulfonation patterns.
Uniqueness
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide it with distinct solubility and stability properties, making it highly effective as a dye in various industrial applications.
特性
CAS番号 |
5915-60-6 |
|---|---|
分子式 |
C48H32N8Na2O8S6 |
分子量 |
1087.2 g/mol |
IUPAC名 |
disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[(2Z)-2-[(5E)-5-[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C48H34N8O8S6.2Na/c1-25-3-15-36-43(45(25)69(59,60)61)67-47(51-36,29-9-17-33-39(21-29)65-23-49-33)27-5-11-31(12-6-27)53-55-35-19-20-38(57)41(42(35)58)56-54-32-13-7-28(8-14-32)48(30-10-18-34-40(22-30)66-24-50-34)52-37-16-4-26(2)46(44(37)68-48)70(62,63)64;;/h3-14,17-24,53-54H,15-16H2,1-2H3,(H,59,60,61)(H,62,63,64);;/q;2*+1/p-2/b55-35-,56-41+;; |
InChIキー |
FKXXNKSYLKLWBD-BYPHFXFKSA-L |
異性体SMILES |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N/N=C\4/C=CC(=O)/C(=N\NC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)/C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
正規SMILES |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



